(E)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile
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Overview
Description
(E)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, a nitrophenyl group, and an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with p-toluidine and acrylonitrile under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is explored for its use in the production of advanced materials, such as polymers and dyes. Its ability to undergo various chemical modifications makes it versatile for different applications.
Mechanism of Action
The mechanism of action of (E)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl and thiazole groups can participate in binding interactions, while the acrylonitrile moiety may act as a reactive site for further chemical modifications. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile
- (E)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile
- (E)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile
Uniqueness
(E)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile is unique due to the specific positioning of the p-tolylamino group, which can influence its reactivity and binding properties. This structural variation can lead to differences in biological activity and chemical behavior compared to its analogs.
Properties
IUPAC Name |
(E)-3-(4-methylanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2S/c1-13-2-6-16(7-3-13)21-11-15(10-20)19-22-18(12-26-19)14-4-8-17(9-5-14)23(24)25/h2-9,11-12,21H,1H3/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNXJVPTVNLKAZ-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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